molecular formula C8H13ClN4O2 B12634452 Ethyl 4-amino-2-(aminomethyl)pyrimidine-5-carboxylate hydrochloride

Ethyl 4-amino-2-(aminomethyl)pyrimidine-5-carboxylate hydrochloride

Cat. No.: B12634452
M. Wt: 232.67 g/mol
InChI Key: LKMIQRFPCLBUFN-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-(aminomethyl)pyrimidine-5-carboxylate hydrochloride is a pyrimidine derivative with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl ester group, amino groups, and a pyrimidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-2-(aminomethyl)pyrimidine-5-carboxylate hydrochloride typically involves multiple steps. One common method starts with the reaction of ethyl cyanoacetate with guanidine to form ethyl 2-amino-4,6-dihydroxypyrimidine-5-carboxylate. This intermediate is then subjected to a series of reactions, including aminomethylation and subsequent conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-(aminomethyl)pyrimidine-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 4-amino

Properties

Molecular Formula

C8H13ClN4O2

Molecular Weight

232.67 g/mol

IUPAC Name

ethyl 4-amino-2-(aminomethyl)pyrimidine-5-carboxylate;hydrochloride

InChI

InChI=1S/C8H12N4O2.ClH/c1-2-14-8(13)5-4-11-6(3-9)12-7(5)10;/h4H,2-3,9H2,1H3,(H2,10,11,12);1H

InChI Key

LKMIQRFPCLBUFN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)CN.Cl

Origin of Product

United States

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